molecular formula C8H7F2NO B2672519 1-(2-Amino-4,6-difluorophenyl)ethanone CAS No. 1632285-92-7

1-(2-Amino-4,6-difluorophenyl)ethanone

Cat. No. B2672519
CAS RN: 1632285-92-7
M. Wt: 171.147
InChI Key: CJKCNBKIGYNVKB-UHFFFAOYSA-N
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Description

1-(2-Amino-4,6-difluorophenyl)ethanone is a chemical compound with the CAS Number: 1632285-92-7. It has a molecular weight of 171.15 and its IUPAC name is 1-(2-amino-4,6-difluorophenyl)ethan-1-one .


Molecular Structure Analysis

The InChI code for 1-(2-Amino-4,6-difluorophenyl)ethanone is 1S/C8H7F2NO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,11H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(2-Amino-4,6-difluorophenyl)ethanone has a density of 1.3±0.1 g/cm3 and a boiling point of 264.8±35.0 °C at 760 mmHg . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-(2-Amino-4,6-difluorophenyl)ethanone serves as a valuable building block in medicinal chemistry. Researchers explore its potential as a precursor for synthesizing various bioactive molecules. Some applications include:

Safety and Hazards

The compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection .

properties

IUPAC Name

1-(2-amino-4,6-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKCNBKIGYNVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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